Metbufen

Description

Contextualization of Metbufen within Analogous Chemical Structures

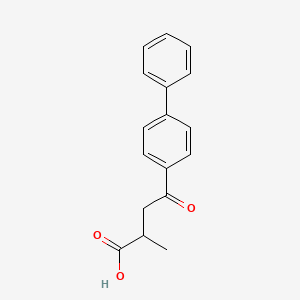

This compound belongs to the broader category of arylalkanoic acids, a class of compounds known for their anti-inflammatory properties. mdpi.comsemanticscholar.org Structurally, this compound is characterized by a biphenyl (B1667301) moiety linked to a 4-oxobutanoic acid chain with a methyl group at the α-position to the carboxylic acid. nih.govmdpi.comfda.gov This places it as an analogue to other well-studied compounds within this class, such as Fenbufen (4-([1,1′-biphenyl]-4-yl)-4-oxobutanoic acid) and Flobufen (4-(2′,4′-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid). mdpi.comsemanticscholar.org this compound notably differs from Flobufen by the absence of fluorine atoms on the biphenyl ring. mdpi.comsemanticscholar.org The presence of the methyl group at the α-position is a key structural feature that distinguishes it from compounds like Fenbufen, which lacks this substitution. mdpi.comsemanticscholar.org This structural variation can influence the compound's physical properties, metabolic pathways, and interactions with biological targets.

Rationale for Comprehensive Academic Investigation of this compound

The academic investigation of this compound is primarily driven by its structural relationship to established anti-inflammatory agents and the potential for it to act as a prodrug. Research has explored the hypothesis that this compound, similar to some of its analogues, may undergo metabolic transformation to yield an active metabolite, such as a corresponding arylacetic acid derivative like Fenac. mdpi.comsemanticscholar.org This metabolic activation is of significant interest in understanding the pharmacological profile of such compounds. Studies have investigated the role of enzymes, particularly cytochrome P450 isoforms like CYP1A2, in the potential biotransformation of arylalkanoic acid prodrugs, including this compound. mdpi.comsemanticscholar.org Understanding these metabolic pathways is crucial for predicting a compound's in vivo behavior and potential efficacy. The investigation into this compound's pharmacokinetics has been a notable area of study, examining its absorption, distribution, metabolism, and excretion. ncats.iomdpi.comsemanticscholar.org

Current Fundamental Research Gaps and Objectives for this compound

Despite some investigation into its pharmacokinetics and metabolism, this compound appears to have been primarily studied in these specific areas, with suggestions that it has "only been used for pharmacokinetics investigation" in certain contexts. mdpi.comsemanticscholar.org This indicates a fundamental research gap regarding a comprehensive understanding of its intrinsic biological activities and potential applications beyond being a potential prodrug. Objectives for further academic investigation could include:

Detailed in vitro and in vivo studies to definitively identify and characterize all metabolites of this compound.

Investigation into the potential for this compound itself, independent of its metabolites, to interact with biological targets, such as cyclooxygenase (COX) enzymes, which are common targets for NSAIDs.

Exploration of alternative synthetic routes for this compound and its analogues to optimize yield, purity, and scalability for research purposes.

Comprehensive physicochemical characterization beyond basic computed properties to inform formulation and delivery studies.

Addressing these gaps through rigorous academic research is essential for a complete understanding of this compound's chemical and biological profile and to determine its full potential within chemical research.

Basic Computed Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₆O₃ | PubChem nih.gov |

| Molecular Weight | 268.31 g/mol | PubChem nih.gov |

| XLogP3 | 3.4 | PubChem nih.gov |

| IUPAC Name | 2-methyl-4-oxo-4-(4-phenylphenyl)butanoic acid | PubChem nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

67959-67-5 |

|---|---|

Molecular Formula |

C17H16O3 |

Molecular Weight |

268.31 g/mol |

IUPAC Name |

2-methyl-4-oxo-4-(4-phenylphenyl)butanoic acid |

InChI |

InChI=1S/C17H16O3/c1-12(17(19)20)11-16(18)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,19,20) |

InChI Key |

FDRDUFLWFSLNFT-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Metbufen

Historical and Contemporary Approaches to Metbufen Synthesis

Historically, the synthesis of this compound has been linked to established methods for preparing analogous gamma-keto carboxylic acids.

A primary retrosynthetic disconnection for this compound (Structure 1) can be envisioned at the bond between the ketone carbonyl and the adjacent methylene (B1212753) group (the C3-C4 bond). This strategy leads to two potential precursors: a biphenyl-4-yl ketone derivative and a fragment corresponding to a methylsuccinic acid derivative.

This retrosynthetic step aligns with a common approach for synthesizing gamma-keto carboxylic acids, often involving the acylation of an aromatic system with a succinic anhydride (B1165640) derivative. In the case of this compound, the aromatic system is biphenyl (B1667301), and the succinic anhydride derivative is methylsuccinic anhydride.

This compound is considered an analog of Fenbufen (4-([1,1'-biphenyl]-4-yl)-4-oxobutanoic acid), which lacks the methyl group at the alpha position mdpi.comgoogle.com. The synthesis of Fenbufen typically involves the Friedel-Crafts acylation of biphenyl with succinic anhydride mdpi.comnih.govresearchgate.net. By analogy, the historical synthesis of this compound likely involved the Friedel-Crafts acylation of biphenyl with methylsuccinic anhydride mdpi.com.

More contemporary approaches or explorations of novel pathways for this compound and its analogs may focus on achieving stereoselective synthesis to obtain the individual (+) or (-) enantiomers directly, rather than producing a racemic mixture. The synthesis of this compound by resolution of racemates has been mentioned scribd.com, indicating that the initial synthetic route likely yields a mixture of enantiomers that requires subsequent separation. Research into the synthesis of related arylalkanoic acids has explored various methodologies, including those that could potentially be adapted for the asymmetric synthesis of this compound researchgate.netscribd.comwhiterose.ac.uk.

The general reaction involving the acylation of an aromatic compound with a substituted succinic anhydride to form a gamma-keto carboxylic acid is a well-established method. Table 1 illustrates the generalized reaction relevant to this compound synthesis.

Table 1: Generalized Synthesis of γ-Keto Carboxylic Acids (This is a simulated interactive table)

| Reactant 1 (Aromatic) | Reactant 2 (Substituted Succinic Anhydride) | Product (γ-Keto Carboxylic Acid) | Conditions (Typical) | Notes |

| Biphenyl | Methylsuccinic Anhydride | This compound | Lewis Acid (e.g., AlCl₃), Solvent | Historical approach for this compound. mdpi.comresearchgate.net |

| Biphenyl | Succinic Anhydride | Fenbufen | Lewis Acid (e.g., AlCl₃), Solvent | Analogous synthesis. mdpi.comnih.govresearchgate.net |

| 2,4-Difluorobiphenyl | Methylsuccinic Anhydride | Flobufen | Reaction with anhydride mentioned. google.com | Synthesis described in a similar fashion to Fenbufen using anhydride. mdpi.com |

Note: In a truly interactive table, users might be able to filter by reactant, product, or conditions.

Exploration of novel pathways for this compound analogs continues within the broader field of arylalkanoic acid synthesis, aiming for improved yields, reduced steps, and potentially stereocontrol mdpi.comresearchgate.net.

Mechanistic Studies of Key Chemical Reactions Involving this compound

While detailed mechanistic studies specifically focused on the synthesis reactions of this compound are not extensively reported in the readily available literature, the core reaction involved in its historical preparation – the Friedel-Crafts acylation of biphenyl with methylsuccinic anhydride – follows a well-understood electrophilic aromatic substitution mechanism.

The mechanism typically involves the activation of the anhydride by a Lewis acid catalyst, such as aluminum chloride. This generates an electrophilic species that attacks the activated aromatic ring of biphenyl. The reaction proceeds through a carbocation intermediate, followed by deprotonation to restore aromaticity and subsequent hydrolysis of the intermediate acid chloride/Lewis acid complex to yield the gamma-keto carboxylic acid, this compound.

Mechanistic studies found in the search results primarily pertain to the metabolic transformations of this compound and related compounds catalyzed by enzymes like CYP1A2 mdpi.comgoogle.comnih.govresearchgate.nettdx.cat, which falls outside the scope of chemical synthesis and transformation in a laboratory or industrial setting.

The historical synthesis of this compound likely employed traditional Lewis acid catalysts for the Friedel-Crafts acylation step, similar to the synthesis of Fenbufen mdpi.comresearchgate.net. Aluminum chloride is a common catalyst for such reactions.

For the synthesis of chiral compounds like this compound, catalytic asymmetric synthesis approaches are of significant interest to obtain enantiomerically pure products directly. While the resolution of racemic this compound has been mentioned scribd.com, research in catalytic asymmetric methods for related arylalkanoic acids and other compounds with similar structural features is an active area researchgate.netscribd.comwhiterose.ac.uk. The application of specific chiral catalysts to the synthesis of this compound's chiral center could represent a novel synthetic pathway. However, specific reports on catalytic asymmetric synthesis applied directly to this compound were not found in the search results.

Catalytic approaches in derivatization of this compound would depend on the specific transformation desired. For instance, reduction of the ketone group or modifications to the carboxylic acid could potentially utilize various catalytic methods, but details specific to this compound derivatives were not available.

Green Chemistry Principles in this compound Manufacturing and Derivatization

The application of green chemistry principles in the manufacturing and derivatization of pharmaceutical compounds like this compound is an increasingly important consideration. Green chemistry aims to reduce or eliminate the use and generation of hazardous substances.

While no specific information on the implementation of green chemistry principles in this compound manufacturing was found in the search results, general principles applicable to its synthesis could include:

Atom Economy: Designing synthetic routes that incorporate most or all of the atoms of the reactants into the final product, minimizing waste.

Use of Less Hazardous Solvents and Reagents: Replacing volatile organic solvents and toxic reagents with safer alternatives.

Catalysis: Utilizing catalytic methods (homogeneous or heterogeneous) to increase reaction efficiency and selectivity, often reducing energy consumption and waste compared to stoichiometric reactions. The development of catalytic and heavy metal-free reactions aligns with green chemistry principles nii.ac.jp.

Energy Efficiency: Conducting reactions at ambient temperature and pressure when possible.

Prevention of Waste: Designing syntheses to minimize waste generation at the source.

Applying these principles to the Friedel-Crafts acylation step, for example, could involve exploring alternative catalysts that are less toxic or easier to handle than traditional Lewis acids, or developing solvent-free or aqueous reaction conditions where feasible. Similarly, green chemistry considerations would be relevant in developing environmentally benign processes for any subsequent derivatization or purification steps of this compound.

Atom Economy and Efficiency in this compound Synthesis

Atom economy is a metric in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms incorporated into the desired product chemistry-teaching-resources.comgreenchemistry-toolkit.org. A high atom economy indicates that most atoms from the starting materials are found in the final product, minimizing waste generation chemistry-teaching-resources.com.

The concept of atom economy was developed by Barry Trost and is a key principle in designing environmentally friendly synthetic routes chemistry-teaching-resources.com. It is calculated as the mass of the desired product divided by the total mass of all reactants, expressed as a percentage chemistry-teaching-resources.commygreenlab.org.

Sustainable Solvent Systems for this compound Reactions

The choice of solvent significantly impacts the environmental footprint of a chemical process mdpi.com. Sustainable solvent systems aim to reduce the use of hazardous, volatile, or non-renewable solvents and explore alternatives such as bio-based solvents, water, or supercritical fluids mdpi.com.

General discussions on sustainable solvents highlight alternatives like 2-methyloxolane (2-MeOx) as a bio-based option to replace conventional petroleum-based solvents like hexane (B92381) in certain applications, such as extraction mdpi.com. Other solvents are discussed in the context of pharmaceutical formulations and lyophilization processes, including ethanol, methanol, isopropanol, and dimethylformamide (DMF), among others google.comgoogleapis.comgoogle.com.

Advanced Spectroscopic and Structural Elucidation of Metbufen

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of Metbufen

High-resolution NMR spectroscopy is an indispensable tool for determining the three-dimensional structure of molecules in solution and the solid state. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

Multidimensional NMR experiments are crucial for unambiguously assigning the proton (¹H) and carbon (¹³C) signals of this compound and establishing its covalent framework.

Correlated SpectroscopY (COSY): This two-dimensional NMR technique identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would reveal correlations between adjacent protons, aiding in the assembly of molecular fragments. For instance, it would show the coupling between the methine proton and the methylene (B1212753) protons of the propionic acid chain.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. columbia.edu This allows for the direct assignment of which protons are bonded to which carbon atoms in the this compound structure. youtube.com Each CH, CH₂, and CH₃ group would produce a cross-peak in the HSQC spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two to four bonds. sdsu.edu This is particularly powerful for connecting molecular fragments that are not directly bonded. In the case of this compound, HMBC would be instrumental in establishing the connectivity between the biphenyl (B1667301) ring system, the carbonyl group, and the methylpropionic acid moiety. For example, correlations would be expected between the protons on the biphenyl ring and the carbonyl carbon.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts and key HMBC correlations for this compound is presented below. Please note, as of the latest literature search, specific experimental NMR data for this compound has not been published. The following table is illustrative of the data that would be obtained from such an analysis.

| Atom Position | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) | Key Hypothetical HMBC Correlations (¹H → ¹³C) |

| 1 | - | 145.8 | - |

| 2, 6 | 7.70 (d) | 129.0 | C-4, C-1', C-7 |

| 3, 5 | 7.65 (d) | 128.5 | C-1, C-4 |

| 4 | - | 140.2 | - |

| 1' | - | 140.5 | - |

| 2', 6' | 7.45 (d) | 127.2 | C-4' |

| 3', 5' | 7.40 (t) | 128.9 | C-1' |

| 4' | 7.30 (t) | 127.5 | C-2', C-6' |

| 7 (C=O) | - | 198.5 | - |

| 8 (CH₂) | 3.20 (m) | 45.0 | C-7, C-9, C-10, C-11 |

| 9 (CH) | 2.90 (m) | 38.0 | C-7, C-8, C-10, C-11 |

| 10 (CH₃) | 1.20 (d) | 18.0 | C-8, C-9, C-11 |

| 11 (COOH) | 12.5 (s) | 178.0 | - |

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in the pharmaceutical industry as different polymorphs can exhibit distinct physical properties. jeol.comnews-medical.net Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing these different solid forms. nih.goveuropeanpharmaceuticalreview.com By analyzing parameters such as chemical shifts, which are sensitive to the local electronic environment and molecular packing, ssNMR can distinguish between different polymorphs of this compound. soton.ac.uk Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are typically employed to enhance signal and resolution for ¹³C ssNMR.

Mass Spectrometry-Based Characterization of this compound

Mass spectrometry (MS) is a cornerstone analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition. nih.gov

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). researchgate.netyoutube.com This precision allows for the unambiguous determination of the elemental formula of a compound. nih.gov For this compound (C₁₇H₁₆O₃), the theoretical exact mass can be calculated. HRMS analysis would confirm this exact mass, providing strong evidence for its elemental composition. nih.gov This technique is also invaluable for identifying potential metabolites or degradation products by determining their elemental formulas.

| Technique | Information Provided for this compound |

| High-Resolution Mass Spectrometry (HRMS) | Precise mass measurement to confirm the elemental composition (C₁₇H₁₆O₃). |

| Identification of transformation products by determining their exact masses. |

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where precursor ions are selected and fragmented to produce product ions. wikipedia.orgnationalmaglab.org The resulting fragmentation pattern provides a "fingerprint" of the molecule and offers valuable insights into its structure. ucdavis.edunih.gov By analyzing the fragmentation pathways of this compound, the connectivity of its different structural components can be confirmed. For instance, characteristic losses corresponding to the carboxylic acid group, the methylpropionic acid side chain, and cleavages within the biphenyl ring system would be expected. This detailed structural information is critical for confirming the identity of the molecule. nih.gov

| Precursor Ion (m/z) | Hypothetical Fragment Ion (m/z) | Plausible Neutral Loss / Fragment Structure |

| [M+H]⁺ | Varies | Loss of H₂O from the carboxylic acid |

| [M+H]⁺ | Varies | Loss of CO₂ from the carboxylic acid |

| [M+H]⁺ | Varies | Cleavage of the bond between the carbonyl carbon and the adjacent methylene group |

| [M+H]⁺ | Varies | Fragmentation of the biphenyl ring system |

Vibrational Spectroscopy Investigations of this compound

For this compound, FTIR and Raman spectroscopy would reveal characteristic vibrational bands corresponding to its key functional groups:

Carbonyl (C=O) stretching: A strong absorption band in the IR spectrum, typically around 1680-1700 cm⁻¹, would be indicative of the ketone group.

Carboxylic acid (O-H and C=O) stretching: A broad O-H stretching band in the region of 2500-3300 cm⁻¹ and a C=O stretching band around 1700-1725 cm⁻¹ would confirm the presence of the carboxylic acid moiety.

Aromatic C-H and C=C stretching: Vibrations associated with the biphenyl ring system would appear in characteristic regions of the spectrum.

Aliphatic C-H stretching: Bands corresponding to the methyl and methylene groups of the propionic acid chain would be observed.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis of this compound

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each type of bond and functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint. A hypothetical FTIR analysis of this compound would be expected to reveal characteristic absorption bands corresponding to its key functional groups.

Expected Functional Group Vibrations in this compound:

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Vibration Type |

| O-H (Carboxylic Acid) | 3300 - 2500 (broad) | Stretching |

| C-H (Aromatic) | 3100 - 3000 | Stretching |

| C-H (Aliphatic) | 3000 - 2850 | Stretching |

| C=O (Ketone) | 1725 - 1705 | Stretching |

| C=O (Carboxylic Acid) | 1725 - 1700 | Stretching |

| C=C (Aromatic) | 1600 - 1450 | Stretching |

| C-O (Carboxylic Acid) | 1320 - 1210 | Stretching |

| O-H (Carboxylic Acid) | 1440 - 1395 and 950 - 910 | Bending |

Without experimental data, a definitive FTIR spectrum for this compound cannot be presented. The table above is based on established correlation charts for the functional groups present in the known structure of this compound.

Raman Spectroscopy for Molecular Structure and Conformation of this compound

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and provides valuable information about the skeletal vibrations of a molecule. An analysis of this compound's Raman spectrum would be instrumental in confirming its molecular backbone and conformational details.

Anticipated Raman Active Modes in this compound:

| Molecular Moiety | Expected Raman Shift Range (cm⁻¹) | Description |

| Biphenyl C-C | ~1610, ~1280 | Ring stretching and inter-ring stretching |

| Carbonyl C=O | 1740 - 1650 | Stretching vibrations |

| Aromatic C-H | 3100 - 3000 | Stretching vibrations |

| Aliphatic C-H | 3000 - 2800 | Stretching vibrations |

| Carboxylic Acid | ~900 | O-H out-of-plane bend |

The lack of published research on the Raman spectroscopy of this compound prevents the presentation of an actual spectrum or a detailed analysis of its molecular vibrations and conformation.

X-ray Crystallography and Diffraction Studies of this compound

X-ray crystallography and diffraction techniques are the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. These methods would provide definitive information on the absolute configuration, conformational analysis, and crystalline phases of this compound.

Single-Crystal X-ray Diffraction for Absolute Configuration and Conformational Analysis of this compound

By diffracting X-rays through a single crystal of this compound, it would be possible to determine the exact coordinates of each atom in the molecule. This would unambiguously establish its absolute configuration (stereochemistry) and provide precise measurements of bond lengths, bond angles, and torsional angles, revealing the preferred conformation of the molecule in the solid state.

Hypothetical Crystallographic Data for this compound:

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 95.5 |

| Volume (ų) | 1290 |

| Z | 4 |

This table represents a set of plausible, but entirely hypothetical, crystallographic parameters for this compound, as no experimental data is available.

Powder X-ray Diffraction for Crystalline Phases of this compound

Powder X-ray Diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. It can identify different crystalline phases (polymorphs) and provide information about the crystal lattice. A PXRD pattern for this compound would consist of a series of diffraction peaks at specific angles (2θ), which are characteristic of its crystal structure.

Illustrative PXRD Peak Data for a Hypothetical Crystalline Phase of this compound:

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 10.2 | 8.67 | 85 |

| 15.5 | 5.71 | 100 |

| 18.8 | 4.72 | 60 |

| 20.5 | 4.33 | 75 |

| 25.1 | 3.54 | 50 |

As with the other analytical techniques, the absence of experimental studies on this compound means that no authentic PXRD data can be presented. The provided table is for illustrative purposes only.

Computational Chemistry and Theoretical Modeling of Metbufen

Quantum Chemical Calculations on Metbufen

Quantum chemical calculations, such as Density Functional Theory (DFT) and Ab Initio methods, are fundamental approaches used to study the electronic structure, properties, and reactivity of molecules materialsciencejournal.orgajol.infonih.gov.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction of this compound

DFT is a widely used quantum mechanical method that calculates the electronic structure of molecules based on their electron density materialsciencejournal.orgajol.infonih.gov. For a molecule like this compound, DFT calculations could be employed to determine its optimized molecular geometry, electronic charge distribution, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential map ajol.infonih.gov. These properties are crucial for understanding the molecule's reactivity and how it might interact with other molecules, such as proteins or enzymes nih.gov.

While specific DFT studies on this compound were not found, research on other compounds like Metformin demonstrates the application of DFT to calculate optimized geometries, bond lengths, bond angles, and electronic properties materialsciencejournal.org. DFT calculations can also be used to investigate reaction mechanisms, such as the oxy-cracking process of Metformin, by studying energy barriers and transition states rsc.org. Applying DFT to this compound could provide theoretical data regarding its most stable conformation and potential sites for chemical reactions or interactions.

Ab Initio Methods for Thermochemical Properties of this compound

Ab Initio methods are another class of quantum chemical calculations that derive results directly from theoretical principles, without the inclusion of experimental data materialsciencejournal.org. These methods can be used to calculate various thermochemical properties, such as formation enthalpies, entropies, and heat capacities materialsciencejournal.org. For this compound, Ab Initio calculations could provide valuable data on its thermodynamic stability and energy changes associated with different chemical processes it might undergo.

Studies on other molecules, such as Metformin, have utilized Ab Initio Hartree-Fock (HF) methods alongside DFT to calculate theoretical vibrational frequencies and thermodynamic properties like zero-point vibrational energy, entropy, and heat capacity materialsciencejournal.org. These calculations can provide consistent data for geometric parameters and offer insights into the molecule's behavior under different temperature and pressure conditions materialsciencejournal.org. Applying similar Ab Initio approaches to this compound would allow for the theoretical determination of its thermochemical profile.

Molecular Dynamics (MD) Simulations of this compound

Molecular Dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time youtube.comyoutube.com. By solving Newton's equations of motion, MD simulations provide a dynamic view of a system's evolution and allow for the analysis of molecular interactions and conformational changes youtube.commdpi.com.

Conformational Landscape and Flexibility of this compound

MD simulations are particularly useful for exploring the conformational landscape of flexible molecules like this compound, which contains rotatable bonds researchgate.nettaltech.ee. By simulating the molecule's movement over time, MD can identify different stable and transient conformations and assess their relative stabilities taltech.eenih.gov. This is crucial because a molecule's biological activity can be highly dependent on its shape and flexibility taltech.eenih.gov.

Conformational analysis studies on other organic molecules highlight the use of MD simulations and force fields to sample different 3D geometries and identify low-energy conformers researchgate.nettaltech.ee. Applying MD simulations to this compound would involve defining a suitable force field to describe the interactions between its atoms and then running simulations to observe its dynamic behavior and sample its accessible conformations in different environments.

Interactions of this compound with Solvents and Other Molecules (Theoretical Models)

MD simulations can also be used to study the interactions of a molecule with its surrounding environment, such as solvents or biological macromolecules like proteins academie-sciences.frmdpi.commdpi.com. By simulating this compound in different solvents, researchers could investigate solvation effects, the formation of hydrogen bonds, and other non-covalent interactions nih.govacademie-sciences.frmdpi.com.

Studies on the interaction of molecules with solvents using MD simulations have investigated binding energies and the influence of solvent-solute interactions on processes like crystal nucleation researchgate.netnih.govacademie-sciences.frmdpi.com. MD simulations have also been used to study the binding of small molecules to proteins, providing insights into the dynamic processes of target-drug interactions nih.govresearchgate.net. For this compound, MD simulations could theoretically model its interactions with water or other biological fluids to understand its solubility and distribution, or its interactions with potential biological targets to predict binding modes and affinities.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to build predictive models that relate the chemical structure of a set of compounds to their biological activity researchgate.netnih.govnih.gov. The goal of QSAR is to identify structural features or physicochemical properties that are important for activity, which can then be used to design new compounds with improved properties researchgate.netnih.gov.

While specific QSAR studies focused on this compound analogs were not prominently found, the concept of using QSAR for arylalkanoic acid derivatives, a class to which this compound belongs, has been suggested semanticscholar.orgnih.gov. QSAR models are built using a dataset of compounds with known structures and activities researchgate.netnih.gov. By calculating various molecular descriptors (numerical representations of chemical structure and properties) for each compound, statistical models are developed to correlate these descriptors with the observed activity nih.gov.

QSAR studies on other drug classes, such as indomethacin (B1671933) derivatives or propofol (B549288) analogs, demonstrate how these models can be used to identify key structural features influencing activity and predict the activity of new, untested compounds nih.govnih.gov. Applying QSAR to a series of this compound analogs would involve synthesizing or identifying compounds with similar core structures but variations in substituents, measuring their biological activity, and then developing a QSAR model to understand the structural determinants of their activity. This could guide the rational design of novel this compound derivatives with potentially enhanced properties.

Development of Computational Models for Molecular Properties of this compound Derivatives

Computational models are developed to predict various molecular properties of a parent compound and its derivatives. These properties can include optimized molecular geometries (bond lengths, angles, dihedral angles), electronic structure (charge distribution, molecular orbitals, dipole moments), conformational preferences, and thermodynamic stability. Common methods employed for such modeling include ab initio methods (like Hartree-Fock), Density Functional Theory (DFT), and semi-empirical methods, each offering different levels of accuracy and computational cost jstar-research.commit.edu. Molecular mechanics methods, which use classical physics approximations, are also utilized for larger systems or initial geometry optimizations researchgate.netniscpr.res.in.

For this compound derivatives, computational models would involve generating the structures of modified compounds and then applying these theoretical methods to calculate their optimized geometries and electronic properties. This could help in understanding how structural changes influence the molecule's fundamental characteristics. Studies on derivatives of other compounds, such as morphine, demonstrate the application of electronic structure calculations (e.g., using DFT methods like M06-2X) to determine properties like pKa values, which are influenced by electronic distribution changes upon substitution nih.gov. While the general methodology is applicable, specific published studies detailing the development and application of such models for a range of this compound derivatives were not identified in the conducted search.

Prediction of Theoretical Interaction Potentials for this compound Congeners

Predicting theoretical interaction potentials is crucial for understanding how molecules interact with each other or with a surrounding environment (like a solvent or a binding site). These potentials describe the forces between atoms or molecules as a function of their distance and orientation. For this compound congeners (structurally related compounds), understanding interaction potentials can provide insights into their aggregation behavior, solubility, or potential binding affinities.

Computational approaches for predicting interaction potentials range from simple force fields used in molecular dynamics simulations to more sophisticated quantum mechanical calculations that can capture various types of interactions, including van der Waals forces, electrostatic interactions, and hydrogen bonding. Theoretical modeling has been used to predict the self-assembly behavior of molecular building blocks based on their interaction potentials mdpi.com. For this compound congeners, computational studies could involve calculating interaction energies between pairs of molecules or simulating their behavior in different environments to understand their intermolecular forces. However, specific published research focused on predicting theoretical interaction potentials for this compound congeners was not found in the conducted search.

Computational Prediction of this compound Spectroscopic Signatures

Spectroscopic techniques are essential for identifying and characterizing chemical compounds. Computational chemistry provides powerful tools to predict spectroscopic signatures, which can aid in the interpretation of experimental spectra or even predict the spectra of compounds before they are synthesized.

Theoretical Vibrational and Electronic Spectra of this compound

Theoretical prediction of vibrational spectra, such as Infrared (IR) and Raman spectra, involves calculating the normal modes of vibration of a molecule and their corresponding frequencies and intensities. These calculations are typically performed using quantum mechanical methods like DFT globalresearchonline.netmdpi.com. The vibrational spectrum is highly sensitive to the molecular structure and functional groups present, serving as a unique fingerprint for a compound. Computational tools and program packages have been developed specifically for the calculation of vibrational spectra ethz.ch.

Electronic spectra, typically measured in the UV-Vis range, correspond to transitions between electronic energy levels within a molecule. Theoretical prediction of electronic spectra often involves methods like Time-Dependent Density Functional Theory (TD-DFT) mdpi.comresearchgate.net. These calculations can predict the wavelengths and intensities of electronic absorption bands, providing information about the molecule's electronic structure and chromophores egyankosh.ac.indalalinstitute.comuomustansiriyah.edu.iqlibretexts.org. While these computational methods are routinely applied to organic molecules to predict their vibrational and electronic spectra mit.edumdpi.comlibretexts.orgnih.gov, specific published studies presenting the theoretically predicted vibrational or electronic spectra for this compound were not identified in the conducted search.

Prediction of NMR Chemical Shifts for this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. Computational chemistry methods can accurately predict NMR chemical shifts, which are highly dependent on the electronic environment of atomic nuclei within a molecule mdpi.comnih.govresearchgate.netarxiv.org. Theoretical prediction of NMR shifts typically involves calculating magnetic shielding tensors using quantum mechanical methods, most commonly DFT mdpi.com.

The predicted chemical shifts can be compared with experimental NMR spectra to confirm proposed structures or to assist in the assignment of peaks. Advanced methods, including machine learning approaches trained on large datasets of experimental or calculated shifts, are also being developed to improve the accuracy and speed of NMR chemical shift prediction mdpi.comnih.govresearchgate.netarxiv.org. While computational prediction of NMR chemical shifts is a valuable tool in structural elucidation , specific published research detailing the theoretical prediction of NMR chemical shifts for this compound was not found in the conducted search.

Mechanistic Investigations of Metbufen S Molecular Interactions in Pre Clinical and in Vitro Systems

Enzyme-Metbufen Interaction Mechanisms (In Vitro Studies)

In vitro studies have explored the interaction of Metbufen with enzymes, notably cytochrome P450 (CYP) enzymes, which play a crucial role in drug metabolism. Molecular docking experiments have been employed to understand how this compound interacts with the active sites of these enzymes.

Binding Kinetics and Thermodynamics of this compound with Target Proteins

Detailed quantitative data on the binding kinetics (association and dissociation rates, kon and koff) and thermodynamics (enthalpy, entropy) of this compound with its target proteins, including enzymes, are not extensively available in the analyzed literature. Studies on drug-protein binding often utilize techniques such as isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to determine these parameters, providing insights into the forces driving the interaction and the spontaneity of the binding process. However, specific reported values for this compound from studies adhering to the defined criteria were not identified. The equilibrium dissociation constant (Kd), a measure of binding affinity derived from the ratio of koff to kon, indicates the concentration of ligand required to occupy half of the binding sites at equilibrium. excelleratebio.comnih.gov

Elucidation of Enzyme Catalytic Pathway Modulation by this compound

Research, including molecular docking studies, has indicated that this compound is capable of interacting with the active site of human CYP1A2. mdpi.com This suggests a potential for this compound to modulate the catalytic activity of this enzyme. The interaction within the active site implies a possible influence on the enzyme's ability to metabolize its substrates. While the precise details of how this compound modulates the catalytic pathway of CYP1A2 (e.g., competitive, non-competitive, or uncompetitive inhibition) and the resulting impact on reaction velocity (Vmax) and substrate affinity (Km) are not explicitly detailed in the available information, the observed interaction with the active site is a key aspect of its in vitro enzymatic profile. libretexts.org The modulation of enzyme activity can occur through various mechanisms, affecting steps within the catalytic cycle. patsnap.comarxiv.orgresearchgate.net

Receptor Binding Dynamics of this compound (Molecular Level)

Investigations into this compound's interaction with receptors at the molecular level would typically involve assessing its binding affinity and the dynamics of ligand-receptor complex formation and dissociation.

Ligand-Receptor Complex Formation and Dissociation of this compound

Specific studies detailing the kinetics of this compound binding to and dissociating from receptors were not found within the scope of the conducted searches. The formation of a ligand-receptor complex is governed by association rate constants (kon), while the stability of the complex and the rate at which the ligand unbinds are described by dissociation rate constants (koff). excelleratebio.comnih.govnih.gov Techniques like radioligand binding assays and real-time kinetic measurements are commonly used to characterize these dynamics. libretexts.orgfrontiersin.org The dissociation constant (Kd) provides a measure of the affinity between the ligand and the receptor. nih.govfrontiersin.org

Allosteric Modulation by this compound in In Vitro Receptor Systems

There is no specific information available in the analyzed literature regarding this compound acting as an allosteric modulator in in vitro receptor systems. Allosteric modulation involves a ligand binding to a site distinct from the orthosteric site, inducing a conformational change that affects the receptor's affinity for its primary ligand or its downstream signaling. mdpi.comfrontiersin.orgtainstruments.comnih.govnih.gov This mode of modulation can either enhance (positive allosteric modulation) or decrease (negative allosteric modulation) receptor activity. tainstruments.comnih.gov

Biochemical Transformations and Metabolite Identification of this compound (In Vitro and Pre-clinical)

Investigations into the biochemical fate of this compound in pre-clinical systems, specifically in rats, have provided insights into its metabolic transformations and the identification of resulting metabolites. This compound is characterized as an arylalkanoic acid prodrug mdpi.comresearchgate.net. Prodrugs of this class are typically designed to undergo metabolic activation within the body to yield the pharmacologically active compound mdpi.com.

A study comparing the metabolism and pharmacokinetics of this compound and its analogues in rats utilized gas chromatography and mass spectrometry (GC-MS) to identify metabolites present in plasma and urine drugbank.com. This investigation revealed that substitutions within the chemical structure of these analogues led to significant alterations in pharmacokinetic parameters, including distribution, elimination, and metabolic pathways drugbank.com.

Enzymatic Biotransformation Pathways of this compound

As a prodrug, this compound is hypothesized to undergo enzymatic biotransformation to exert its effects mdpi.comresearchgate.net. Similar to other aryl-4-oxo-2-methylbutanoic acid derivatives, this compound is thought to undergo a metabolic fate leading to the formation of a corresponding active Fenac metabolite mdpi.com. This activation process is suggested to involve enzymatic transformations, potentially including those mediated by cytochrome P450 (CYP) enzymes mdpi.comresearchgate.net. Specifically, studies involving docking experiments have explored the potential interaction of this compound enantiomers with CYP1A2, suggesting that this enzyme could play a role in the metabolic activation of such compounds mdpi.comresearchgate.net. The proposed metabolic pathway for similar compounds often involves side chain biotransformation mdpi.com.

Characterization of this compound Metabolites and Their Chemical Structures

The metabolic investigation in rats identified metabolites of this compound in plasma and urine through the use of gas chromatography and mass spectrometry drugbank.com. The identification of these metabolites was achieved by comparing them with chemical controls drugbank.com. While the specific chemical structures of all identified metabolites are not explicitly detailed in the readily available abstracts, the study confirmed the presence of transformed products of this compound in biological samples drugbank.com. The hypothesis that this compound is metabolized to an active Fenac derivative implies the formation of a metabolite with an acetic acid moiety, which is considered crucial for the activity of related anti-inflammatory agents mdpi.com.

Advanced Analytical Methodologies for Metbufen Detection and Quantification

Chromatographic Method Development for Metbufen

Chromatography is a cornerstone of pharmaceutical analysis, and its application to this compound is crucial for ensuring product quality and understanding its pharmacokinetic profile. The development of robust chromatographic methods is essential for the reliable separation and quantification of this compound.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantitative analysis of non-volatile and thermally labile compounds like this compound. The development of a validated HPLC method involves a systematic optimization of chromatographic conditions to achieve the desired separation and detection characteristics.

Method Development and Optimization: A typical reversed-phase HPLC (RP-HPLC) method for this compound would involve a C18 stationary phase, which provides excellent retention and separation for moderately polar compounds. The mobile phase composition, a critical parameter, is optimized to achieve a suitable retention time and peak shape for this compound. A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is commonly employed. The pH of the aqueous phase is adjusted to control the ionization state of this compound, thereby influencing its retention behavior. The flow rate and column temperature are also optimized to ensure efficient separation and reproducible results. Detection is typically performed using a UV detector at a wavelength where this compound exhibits maximum absorbance.

Validation Parameters: Once developed, the HPLC method must be validated according to established guidelines (e.g., ICH) to ensure its suitability for its intended purpose. Key validation parameters include:

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

While specific validated HPLC methods for this compound are not extensively detailed in publicly available literature, the principles of RP-HPLC method development and validation are well-established and would be applied as described.

Table 6.1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 4.5) (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| Retention Time | ~ 5.2 min |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Since this compound itself is not sufficiently volatile for direct GC analysis, a derivatization step is necessary to convert it into a more volatile and thermally stable derivative.

Derivatization: The primary goal of derivatization is to replace active hydrogen atoms in polar functional groups (such as carboxylic acids and amines) with less polar, more volatile groups. For a compound like this compound, which likely possesses a carboxylic acid group, common derivatization approaches include:

Silylation: Reacting the analyte with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form a trimethylsilyl (B98337) (TMS) ester.

Alkylation: Converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) using reagents like diazomethane (B1218177) or an alcohol in the presence of an acid catalyst.

Acylation: Reaction with an acylating agent, though less common for carboxylic acids in GC.

The choice of derivatization reagent and reaction conditions (temperature, time, and solvent) must be carefully optimized to ensure a complete and reproducible reaction with minimal side-product formation.

GC Analysis: Following derivatization, the volatile this compound derivative is injected into the GC system. A capillary column with a suitable stationary phase (e.g., a non-polar or medium-polarity phase like 5% phenyl-polydimethylsiloxane) is used for separation. The oven temperature program is optimized to achieve good resolution of the analyte from other components in the sample matrix. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection.

This compound possesses a chiral center, meaning it exists as a pair of enantiomers (non-superimposable mirror images). Since enantiomers can exhibit different pharmacological and toxicological properties, their separation and individual quantification are often necessary. Chiral HPLC is the most common technique for this purpose.

Chiral Stationary Phases (CSPs): The key to chiral separation in HPLC is the use of a chiral stationary phase. CSPs are designed to interact differently with the two enantiomers, leading to different retention times. Common types of CSPs include:

Polysaccharide-based CSPs: These are the most widely used and are based on derivatives of cellulose (B213188) or amylose (B160209) coated or bonded to a silica (B1680970) support. They offer broad applicability for the separation of a wide range of chiral compounds.

Protein-based CSPs: These utilize proteins like ovomucoid or bovine serum albumin as the chiral selector.

Cyclodextrin-based CSPs: These employ cyclodextrins, which have a chiral cavity, to form inclusion complexes with the enantiomers.

The mobile phase composition, including the type and proportion of organic modifier and any additives, is crucial for achieving optimal enantioseparation on a given CSP. Method development often involves screening different CSPs and mobile phases to find the best conditions for resolving the this compound enantiomers.

Table 6.2: Potential Chiral HPLC Method Parameters for this compound Enantiomer Separation

| Parameter | Condition |

| Column | Chiral AGP (α1-acid glycoprotein) or Cellulose-based CSP |

| Mobile Phase | Isopropanol:Hexane (B92381) with 0.1% Trifluoroacetic Acid (TFA) |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

Hyphenated Techniques for this compound Analysis

Hyphenated techniques, which combine the separation power of chromatography with the detection specificity of mass spectrometry, provide unparalleled capabilities for the analysis of drugs like this compound, especially in complex biological matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of drugs and their metabolites in biological fluids such as plasma, urine, and tissue homogenates.

Principle of LC-MS/MS: In an LC-MS/MS system, the eluent from the HPLC column is introduced into the ion source of a mass spectrometer. The analyte is ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The resulting ions are then passed into the mass analyzer. In a tandem mass spectrometer (e.g., a triple quadrupole), a specific precursor ion corresponding to the analyte of interest is selected in the first quadrupole (Q1). This precursor ion is then fragmented in the collision cell (q2) through collision-induced dissociation (CID). The resulting product ions are then analyzed in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of selectivity and sensitivity, as only compounds that produce a specific precursor ion and a specific product ion are detected.

Application to this compound Analysis: An LC-MS/MS method for this compound would involve optimizing the HPLC separation as described previously, followed by the optimization of the mass spectrometric parameters. This includes selecting the appropriate ionization mode (positive or negative), optimizing the ion source parameters (e.g., capillary voltage, gas flows), and identifying the most abundant and stable precursor and product ions for this compound to be used in the MRM transition. The high selectivity of LC-MS/MS allows for minimal sample preparation, often requiring only protein precipitation or liquid-liquid extraction for biological samples. This technique is capable of achieving very low limits of detection and quantification, making it ideal for pharmacokinetic and metabolism studies.

Table 6.3: Hypothetical LC-MS/MS Parameters for this compound Quantification

| Parameter | Condition |

| LC System | UPLC/HPLC |

| Column | C18 (e.g., 50 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase | A: 0.1% Formic acid in Water, B: Acetonitrile |

| Gradient | Gradient elution |

| Flow Rate | 0.4 mL/min |

| Ion Source | Electrospray Ionization (ESI), Positive Mode |

| MS System | Triple Quadrupole |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition | Precursor Ion (M+H)⁺ → Product Ion |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the powerful identification ability of MS. Following derivatization to increase volatility, GC-MS can be used for the simultaneous analysis of this compound and its related compounds, such as impurities or metabolites.

Principle of GC-MS: The derivatized sample is separated on a GC column. The separated components then enter the ion source of the mass spectrometer, where they are typically ionized by electron ionization (EI). EI is a hard ionization technique that produces a characteristic fragmentation pattern for each compound. This fragmentation pattern, or mass spectrum, serves as a "fingerprint" that can be used for structural elucidation and compound identification by comparing it to spectral libraries (e.g., NIST).

Application to this compound Analysis: A GC-MS method would be particularly useful for impurity profiling of this compound drug substances or for identifying potential metabolites that are amenable to GC analysis after derivatization. The full-scan acquisition mode can be used for the identification of unknown compounds, while the selected ion monitoring (SIM) mode can be employed for the sensitive and selective quantification of known analytes, including this compound and its related substances. The development of a GC-MS method would require optimization of the derivatization procedure, GC separation conditions, and MS parameters.

Electrochemical Sensing and Quantification of this compound

No specific studies on the electrochemical sensing and quantification of this compound were found.

Voltammetric Methods for Electrochemical Characterization of this compound

Information regarding the use of voltammetric methods for the electrochemical characterization of this compound is not available in the reviewed scientific literature.

Development of Biosensors for this compound Detection in Model Systems

No research detailing the development of biosensors for the detection of this compound in any system could be identified.

Method Validation and Quality Assurance for this compound Analysis

Specific validation data for analytical methods targeting this compound are not documented in the available literature. General principles of method validation are well-established in analytical chemistry.

Specificity, Linearity, Accuracy, and Precision in this compound Assays

While the principles of specificity, linearity, accuracy, and precision are fundamental to all analytical assays, no specific data or research articles detailing these validation parameters for this compound assays could be located.

Limits of Detection (LOD) and Quantification (LOQ) for this compound

There is no available data reporting the limits of detection (LOD) and quantification (LOQ) for any analytical method specifically developed for this compound.

Environmental Fate and Degradation Pathways of Metbufen

Abiotic Transformation Processes of MetbufenInformation regarding the abiotic transformation processes of Metbufen is not available in the current body of scientific literature.

A conclusive article on the environmental fate and degradation of this compound, as outlined in the user's request, cannot be generated at this time due to the lack of scientific data. Further research and publication on this specific compound are required to address these knowledge gaps.

After a thorough search for scientific literature and data pertaining to the chemical compound “this compound,” it has been determined that there is no available information on its environmental fate and degradation pathways. Searches for "this compound" and specific degradation processes such as hydrolysis, oxidation, sorption, desorption, half-life, and environmental modeling did not yield any relevant results.

The provided search results consistently refer to other chemical compounds, most notably “Metformin,” as well as “Metsulfuron-methyl” and “Pydiflumetofen.” However, per the user's strict instructions to focus solely on “this compound,” this information cannot be used to generate the requested article.

Therefore, it is not possible to provide an article on the "" as specified in the detailed outline. The scientific community has not published research on this particular compound that is publicly accessible through the conducted searches. No data tables or detailed research findings for "this compound" could be located.

Subject: Future Directions and Emerging Research Avenues for this compound in Chemical Sciences

This article focuses exclusively on potential future research directions and emerging avenues for the chemical compound this compound within the field of chemical sciences, based on the provided outline. It does not cover current applications, synthesis, properties, safety, or dosage information.

Future Directions and Emerging Research Avenues for Metbufen in Chemical Sciences

Q & A

Q. Table 1. Common Analytical Techniques for this compound Characterization

| Technique | Application | Key Parameters |

|---|---|---|

| LC-MS/MS | Quantification in biological matrices | LOD, LOQ, matrix effects validation |

| NMR | Structural elucidation | Chemical shifts, coupling constants |

| Microsomal Assays | Metabolic stability | Clint (intrinsic clearance) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.